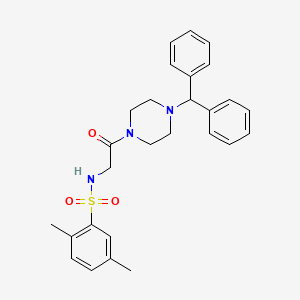

N-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C27H31N3O3S and its molecular weight is 477.62. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of N-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide is human carbonic anhydrase (hCA) . Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and proton ions . They play a crucial role in many physiological and pathological processes, including pH and CO2 regulation, electrolyte secretion, gluconeogenesis, lipogenesis, bone resorption, and tumorigenicity .

Mode of Action

This compound acts as an effective inhibitor of hCA, specifically the isoforms hCA II and hCA VII . It is designed using the tail approach, with the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II . This points out the conformational flexibility of the linker and the tail length as fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .

Biochemical Pathways

The inhibition of hCA VII by this compound affects the bicarbonate gradient, which results in the efflux of HCO3- ions through GABA A receptors . This promotes neuronal excitation, establishing a GABAergic transmission functionally excitatory . Moreover, hCA VII has been proposed to play a role in the control of neuropathic pain, thus suggesting that its inhibition may represent a novel pharmacologic mechanism for the treatment of this pathology .

Result of Action

The result of the compound’s action is the inhibition of hCA, particularly hCA VII, leading to changes in neuronal excitation and potentially providing a novel mechanism for the treatment of neuropathic pain .

Análisis Bioquímico

Biochemical Properties

This compound interacts with hCA, specifically the ubiquitous hCA II and the brain-associated hCA VII . The compound is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II . This points out the conformational flexibility of the linker and the tail length as fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions .

Cellular Effects

The effects of N-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide on cells are largely due to its inhibitory action on hCA. hCA VII, for instance, is mainly expressed in some brain tissues, such as the cortex, hippocampus, and thalamus regions . It promotes neuronal excitation, establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3− ions through GABA A receptors .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the active site of hCA, inhibiting its activity. The compound is designed with an acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . This design allows it to form a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .

Metabolic Pathways

Given its role as a hCA inhibitor, it likely impacts the hydration of carbon dioxide to bicarbonate and proton ions, a reaction catalyzed by hCA .

Subcellular Localization

Given its interaction with hCA, it is likely to be found wherever these enzymes are localized within the cell .

Propiedades

IUPAC Name |

N-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-2,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O3S/c1-21-13-14-22(2)25(19-21)34(32,33)28-20-26(31)29-15-17-30(18-16-29)27(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-14,19,27-28H,15-18,20H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDDYWTWRNNTTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methylphenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazinyl]acetamide](/img/structure/B2368842.png)

![1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2368844.png)

![1-(4-Benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2368846.png)

![4-(tert-butyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide](/img/structure/B2368848.png)

![3-(3-chlorophenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2368858.png)

![Ethyl 6-methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2368863.png)